

A Comparative Guide to Spectral Databases for Benzylpiperidine Derivatives

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Compound of Interest

Compound Name: *Benzyl 4-(iodomethyl)piperidine-1-carboxylate*

Cat. No.: *B177818*

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For researchers, scientists, and drug development professionals working with benzylpiperidine derivatives, access to comprehensive and accurate spectral data is crucial for compound identification, characterization, and quality control. This guide provides a comparative overview of several prominent public spectral databases, evaluating their offerings for key benzylpiperidine compounds. The comparison focuses on data availability for Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Database Comparison: Data Availability

The following tables summarize the availability of spectral data for three common benzylpiperidine isomers—1-benzylpiperidine, 2-benzylpiperidine, and 4-benzylpiperidine—across five major databases: the Spectral Database for Organic Compounds (SDBS), PubChem, the NIST Chemistry WebBook, SpectraBase, and ChemicalBook.

Table 1: Mass Spectrometry (MS) Data Availability

Compound	SDBS	PubChem	NIST WebBook	SpectraBase	ChemicalBook
1-Benzylpiperidine	✓	✓[1]	✓[2]		
2-Benzylpiperidine	✓[3]				
4-Benzylpiperidine	✓[4]	✓[5]	✓[6]	✓[7]	

Table 2: Infrared (IR) Spectroscopy Data Availability

Compound	SDBS	PubChem	NIST WebBook	SpectraBase	ChemicalBook
1-Benzylpiperidine	✓[1]				
2-Benzylpiperidine	✓[3]				
4-Benzylpiperidine	✓[4]	✓[8]	✓[6]	✓[9]	

Table 3: ¹H NMR Spectroscopy Data Availability

Compound	SDBS	PubChem	NIST WebBook	SpectraBase	ChemicalBook
1-Benzylpiperidine	✓[2]				
2-Benzylpiperidine					
4-Benzylpiperidine	✓[4]	✓[6]	✓[7]		

Table 4: ¹³C NMR Spectroscopy Data Availability

Compound	SDBS	PubChem	NIST WebBook	SpectraBase	ChemicalBook
1-Benzylpiperidine	✓[1]	✓[2]			
2-Benzylpiperidine	✓[3]				
4-Benzylpiperidine	✓[6]	✓[7]			

Experimental Protocols

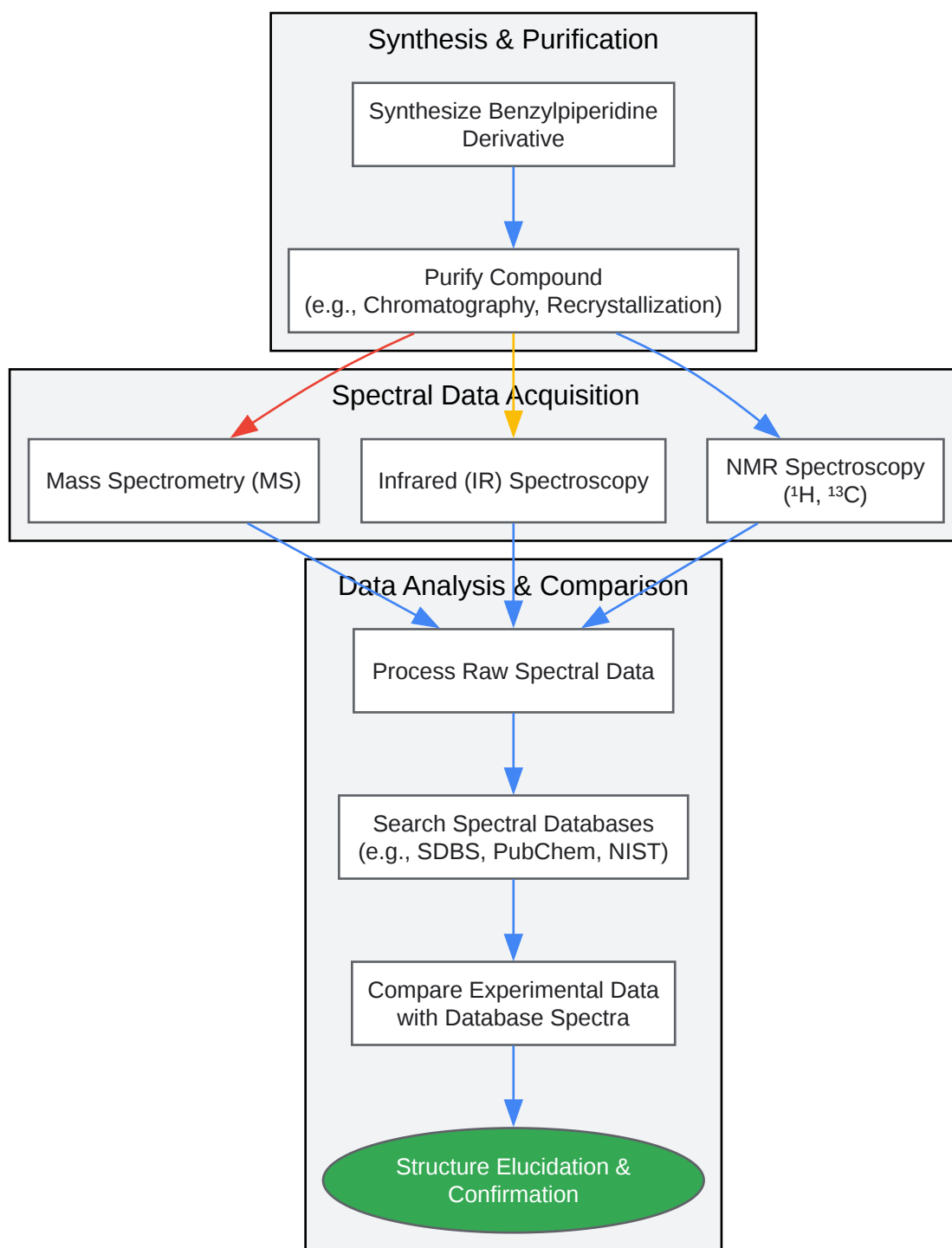
Detailed experimental protocols for the acquisition of spectral data are often not exhaustively provided within the databases themselves. However, information regarding the instrumentation and general methodology can typically be found. For instance, the NIST Chemistry WebBook may specify the origin of a sample and that a mass spectrum was obtained via electron

ionization.[5] PubChem often links to the data source, which may contain more detailed experimental information.[1][3][4] For researchers requiring precise acquisition parameters, consulting the original publications or data depositors cited within the databases is recommended.

A generalized workflow for acquiring and analyzing spectral data for a novel benzylpiperidine derivative is outlined below.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectral analysis of a synthesized benzylpiperidine derivative, from initial synthesis to data comparison with database entries.



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